1S,3S,αR-Deltamethrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

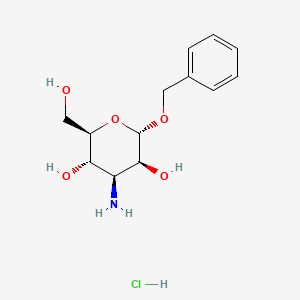

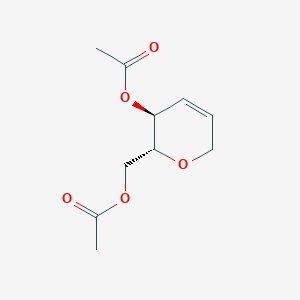

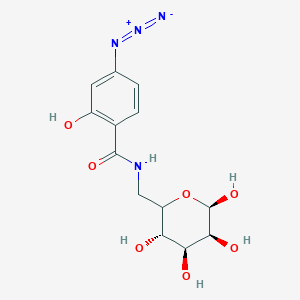

1S,3S,αR-Deltamethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control pests. It is a stereoisomer of deltamethrin, which is a mixture of four stereoisomers. Known for its high potency and low toxicity to mammals, this compound is a popular choice for pest control.

Preparation Methods

1S,3S,αR-Deltamethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dibromo-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .

Chemical Reactions Analysis

1S,3S,αR-Deltamethrin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into less active forms.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1S,3S,αR-Deltamethrin has a wide range of scientific research applications:

Insecticide Discovery and Development: It serves as a benchmark insecticide for comparing the efficacy of new insecticide candidates.

Insecticidal Resistance Studies: Researchers use it to investigate the mechanisms of insecticidal resistance in insect populations.

Mode of Action Studies: It helps in studying the specific interactions between insecticides and insect sodium channels

Mechanism of Action

Comparison with Similar Compounds

1S,3S,αR-Deltamethrin is unique among pyrethroids due to its high potency and specific stereochemistry. Similar compounds include:

Permethrin: Another widely used pyrethroid with a different stereoisomeric composition.

Cypermethrin: A pyrethroid with multiple stereoisomers, used in both agriculture and public health.

Alpha-cypermethrin: A racemic mixture of cypermethrin isomers with high insecticidal activity.

These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific applications.

Properties

CAS No. |

64364-01-8 |

|---|---|

Molecular Formula |

C₂₂H₁₉Br₂NO₃ |

Molecular Weight |

505.2 |

Synonyms |

[1S-[1α[S*),3α]]-3-(2,2-Dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester; RU 40767 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)